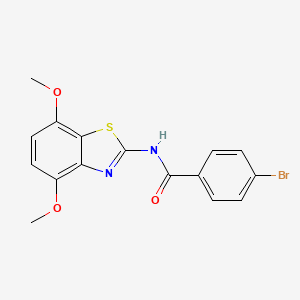

![molecular formula C6H5F3OS B2904213 [4-(Trifluoromethyl)thiophen-3-yl]methanol CAS No. 1881925-70-7](/img/structure/B2904213.png)

[4-(Trifluoromethyl)thiophen-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

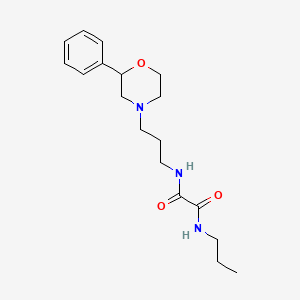

“[4-(Trifluoromethyl)thiophen-3-yl]methanol” is a chemical compound with the molecular formula C6H5F3OS . It has a molecular weight of 182.17 . The IUPAC name for this compound is (4-(trifluoromethyl)thiophen-3-yl)methanol . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . One approach involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,10H,1H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Tris(4-azidophenyl)methanol – A Novel Thiol Protecting Group

Tris(4-azidophenyl)methanol has been identified as a multifunctional aryl azide, showcasing utility as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions via Staudinger reduction and functionalized through copper-catalyzed cycloaddition reactions, indicating potential for diverse materials chemistry applications (Qiu et al., 2023).

Enhancement of Polymer Solar Cells

Research on thieno[3,4-b]-thiophene/benzodithiophene solar cells highlights the significant enhancement of device efficiency through methanol treatment. This approach improves built-in voltage, charge-transport properties, and charge extraction while reducing charge recombination, indicating a pathway to higher performance solar energy devices (Zhou et al., 2013).

Aza-Piancatelli Rearrangement in Organic Synthesis

Furan-2-yl(phenyl)methanol derivatives, when reacted with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, undergo smooth aza-Piancatelli rearrangement. This method yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, demonstrating a valuable technique for synthesizing complex heterocyclic structures efficiently and selectively (Reddy et al., 2012).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, which acts as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalytic system is efficient under water or neat conditions, showcasing low catalyst loadings and short reaction times at room temperature, suitable for a broad range of cycloaddition reactions (Ozcubukcu et al., 2009).

Bi- and Trinuclear Molybdenum Carbonyl Compounds

The synthesis of [Et4N]3[Mo3(CO)9(OMe)3] via photogeneration and subsequent ligand exchange reactions in the presence of alcohols more acidic than methanol has been explored. This research contributes to the development of novel molybdenum carbonyl complexes with potential applications in catalysis and materials science (Adrian et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) . In case of ingestion, contact a poison center or doctor if you feel unwell (P301+P312) .

Zukünftige Richtungen

The future directions for the study and application of “[4-(Trifluoromethyl)thiophen-3-yl]methanol” and similar compounds are vast. Thiophene derivatives find large applications in material science and coordination chemistry, and serve as intermediates in organic synthesis . Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes . These processes may allow a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFOVXBXKLAKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![7-tert-butyl-2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2904136.png)

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)

amino}acetamide](/img/structure/B2904147.png)

![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)